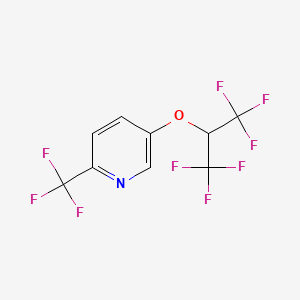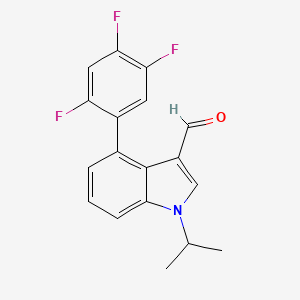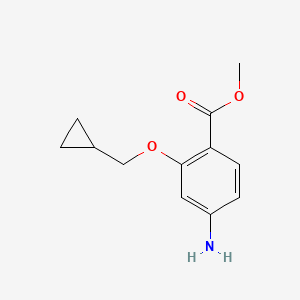
5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-(trifluoromethyl)pyridine
Descripción general
Descripción
5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-(trifluoromethyl)pyridine is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, such as high thermal stability, resistance to oxidation, and low reactivity, which make them valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-(trifluoromethyl)pyridine typically involves the reaction of a pyridine derivative with hexafluoropropanol under specific conditions. The reaction may require a catalyst and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in specialized reactors designed to handle fluorinated compounds. The process would include steps for purification and quality control to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: Where one functional group is replaced by another.
Oxidation and Reduction Reactions: Involving the gain or loss of electrons.
Addition Reactions: Where atoms or groups are added to the compound.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids or bases, oxidizing agents, and reducing agents. The reactions typically require controlled temperatures and pressures to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation reactions could produce oxidized forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-(trifluoromethyl)pyridine is used as a building block for synthesizing more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology and Medicine
In biology and medicine, fluorinated compounds are often used in drug development due to their stability and ability to interact with biological molecules. This compound could be explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry
Industrially, fluorinated compounds are used in the production of high-performance materials, such as polymers and coatings. This compound could be utilized in the development of new materials with enhanced properties.
Mecanismo De Acción
The mechanism by which 5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In chemical reactions, it may act as a nucleophile or electrophile, depending on the conditions. In biological systems, it could interact with enzymes or receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other fluorinated pyridines and hexafluoropropanol derivatives. These compounds share some chemical properties but may differ in their reactivity and applications.
Uniqueness
What sets 5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-(trifluoromethyl)pyridine apart is its specific combination of functional groups, which imparts unique chemical properties. This makes it particularly valuable in applications requiring high stability and low reactivity.
Propiedades
IUPAC Name |
5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F9NO/c10-7(11,12)5-2-1-4(3-19-5)20-6(8(13,14)15)9(16,17)18/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAOISIJVKFFSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(C(F)(F)F)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201141885 | |
| Record name | Pyridine, 2-(trifluoromethyl)-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201141885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1707605-18-2 | |
| Record name | Pyridine, 2-(trifluoromethyl)-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707605-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-(trifluoromethyl)-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201141885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cis-1-Methyl-7-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester](/img/structure/B1446915.png)
![Methyl 2-[3-(3-chloropropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B1446916.png)







![tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate](/img/structure/B1446931.png)

![1-[(3-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1446935.png)


